molecular formula C23H31N5O4Si B1463889 N-Butyl 4-(4'-methoxyphenoxycarbonyl)phenyl carbonate CAS No. 51549-39-4

N-Butyl 4-(4'-methoxyphenoxycarbonyl)phenyl carbonate

Cat. No.: B1463889
CAS No.: 51549-39-4
M. Wt: 469.6 g/mol
InChI Key: BJZZQJFYKQPUGO-RCCFBDPRSA-N
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Description

5’-O-tert-Butyldimethylsilyl-N6-benzoyl-2’-deoxyadenosine (5’-O-TBDMS-Bz-dA) is a nucleoside derivative that is commonly used in the field of nucleic acid chemistry. This compound is known for its protective and modification effects, making it a valuable tool in the synthesis and study of nucleic acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-tert-Butyldimethylsilyl-N6-benzoyl-2’-deoxyadenosine typically involves the protection of the hydroxyl groups and the amino group of 2’-deoxyadenosine. The tert-butyldimethylsilyl (TBDMS) group is used to protect the 5’-hydroxyl group, while the benzoyl (Bz) group is used to protect the amino group at the N6 position. The reaction conditions often involve the use of tert-butyldimethylsilyl chloride (TBDMS-Cl) and benzoyl chloride (Bz-Cl) in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of 5’-O-tert-Butyldimethylsilyl-N6-benzoyl-2’-deoxyadenosine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure the high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

5’-O-tert-Butyldimethylsilyl-N6-benzoyl-2’-deoxyadenosine undergoes various chemical reactions, including:

    Deprotection Reactions: Removal of the TBDMS and Bz protective groups under acidic or basic conditions.

    Substitution Reactions: Nucleophilic substitution at the 2’-deoxyadenosine moiety.

    Oxidation and Reduction Reactions: Modifications at the nucleobase or sugar moiety.

Common Reagents and Conditions

    Deprotection: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) for TBDMS removal; ammonium hydroxide for Bz removal.

    Substitution: Various nucleophiles under basic conditions.

    Oxidation: Potassium permanganate or other oxidizing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection reactions yield the free nucleoside, while substitution reactions can introduce various functional groups at the nucleoside .

Scientific Research Applications

5’-O-tert-Butyldimethylsilyl-N6-benzoyl-2’-deoxyadenosine is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 5’-O-tert-Butyldimethylsilyl-N6-benzoyl-2’-deoxyadenosine involves its incorporation into nucleic acids during synthesis. The protective groups (TBDMS and Bz) prevent unwanted reactions at the hydroxyl and amino groups, allowing for selective modifications. Once incorporated, the protective groups can be removed to yield the desired nucleic acid product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-O-tert-Butyldimethylsilyl-N6-benzoyl-2’-deoxyadenosine is unique due to its combination of protective groups, which provide stability and selectivity during nucleic acid synthesis. This makes it particularly useful for the synthesis of complex nucleic acid structures .

Properties

CAS No.

51549-39-4

Molecular Formula

C23H31N5O4Si

Molecular Weight

469.6 g/mol

IUPAC Name

N-[9-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C23H31N5O4Si/c1-23(2,3)33(4,5)31-12-17-16(29)11-18(32-17)28-14-26-19-20(24-13-25-21(19)28)27-22(30)15-9-7-6-8-10-15/h6-10,13-14,16-18,29H,11-12H2,1-5H3,(H,24,25,27,30)/t16-,17+,18+/m0/s1

InChI Key

BJZZQJFYKQPUGO-RCCFBDPRSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)O

SMILES

CCCCOC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)O

Origin of Product

United States

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